molecular formula C17H14ClN3O2 B2443810 4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 320425-01-2

4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2443810
CAS RN: 320425-01-2
M. Wt: 327.77
InChI Key: LADWRCUTFSJRTG-UVTDQMKNSA-N
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Description

4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C17H14ClN3O2 and its molecular weight is 327.77. The purity is usually 95%.
BenchChem offers high-quality 4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is involved in the synthesis of new heterocyclic systems, such as spiro-fused (C2)-azirino-(C4)-pyrazolones. This process includes the reaction of similar pyrazoles with hydroxylamine, leading to compounds with significant structural characteristics, as identified through spectroscopic studies and X-ray structure analysis (Holzer et al., 2003).

Spectroscopic and Crystallographic Investigations

  • Schiff base ligands related to this compound have been synthesized and characterized using various spectroscopic methods and crystallographic techniques. This includes exploring tautomeric equilibria in solutions and analyzing crystal structures (Hayvalı et al., 2010).

Synthesis in Coordination Chemistry

  • In coordination chemistry, this compound has been utilized to synthesize copper(II) complexes. The process involves reactions that yield specific structural and spectroscopic characteristics, contributing to the understanding of molecular interactions in coordination compounds (Cerchiaro et al., 2006).

Applications in Green Chemistry

  • The compound has been used in environmentally friendly synthetic methods, such as in the synthesis of arylmethylene bis(pyrazolones) using cellulose sulfuric acid as a biodegradable and eco-friendly catalyst. This approach emphasizes the development of sustainable and less hazardous chemical processes (Mosaddegh et al., 2010).

Antibacterial Activity

  • Schiff base compounds derived from pyrazolones, similar to the compound , have been synthesized and tested for their antibacterial activities. This highlights the potential use of such compounds in developing new antimicrobial agents (Liu et al., 2012).

Hydrogen Bond Analysis

  • Studies on related pyrazolones have revealed insights into hydrogen-bonded chains and molecular interactions, contributing to a deeper understanding of molecular structure and properties (Trilleras et al., 2005).

NMR Spectroscopic Investigations

  • NMR spectroscopy has been employed to investigate the structure of related oxime derivatives, providing valuable data on molecular dynamics and structure-function relationships (Holzer et al., 2003).

Computational Studies

  • Computational techniques such as DFT calculations, molecular dynamics simulations, and molecular docking have been used to study related pyrazole derivatives, offering insights into their reactivity and pharmaceutical potential (Thomas et al., 2018).

properties

IUPAC Name

4-[(5-chloro-2-hydroxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-14(10-19-15-9-12(18)7-8-16(15)22)17(23)21(20-11)13-5-3-2-4-6-13/h2-10,20,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPBEMBGYKRNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

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